molecular formula C25H31O2P B12879988 Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine

Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine

Cat. No.: B12879988
M. Wt: 394.5 g/mol
InChI Key: XHPQRPOWUZBCCD-UHFFFAOYSA-N
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Description

Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine is a chemical compound known for its unique structure and properties. It is primarily used in research and experimental applications, particularly in the field of catalysis and ligand chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine typically involves the reaction of dibenzo[d,f][1,3]dioxepin with dicyclohexylphosphine under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides and substituted derivatives of the original compound .

Mechanism of Action

The mechanism by which Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions by lowering the activation energy and increasing reaction rates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine is unique due to its specific combination of a phosphine group with a dibenzo[d,f][1,3]dioxepin structure. This unique structure allows it to form stable complexes with metal ions, making it highly valuable in catalysis and ligand chemistry .

Biological Activity

Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine is a phosphine compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its synthesis, biological properties, and applications.

Chemical Profile

  • IUPAC Name : this compound
  • CAS Number : 1256170-06-5
  • Molecular Formula : C21H25O2P
  • Molecular Weight : 340.4 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of dibenzo[d,f][1,3]dioxepin with dicyclohexylphosphine. This process can be optimized through various synthetic routes, including:

  • Phosphinylation Reactions : Utilizing visible-light-induced transformations to form P-stereogenic phosphines.
  • Reflux Conditions : Conducting reactions under reflux to enhance yields and purity.

Anticancer Properties

Recent studies have indicated that phosphine compounds, including this compound, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS).
  • Case Studies : In vitro studies demonstrated that this phosphine derivative inhibited the growth of various cancer cell lines, including breast and lung cancer cells.
StudyCell LineIC50 Value (µM)Observations
MCF-7 (breast cancer)15Induced apoptosis through ROS generation
A549 (lung cancer)20Disrupted mitochondrial membrane potential

Antimicrobial Activity

This compound has also shown promising antimicrobial activity:

  • Bacterial Inhibition : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : The compound could alter receptor signaling pathways critical for cancer cell growth.

Research Findings and Future Directions

The ongoing research into this compound emphasizes its potential as a therapeutic agent:

  • Combination Therapies : Future studies are exploring the efficacy of this phosphine in combination with existing chemotherapeutics to enhance anticancer effects.
  • Targeted Drug Delivery : Investigations into nanoparticle formulations incorporating this compound aim to improve targeted delivery to tumor sites.

Properties

Molecular Formula

C25H31O2P

Molecular Weight

394.5 g/mol

IUPAC Name

benzo[d][1,3]benzodioxepin-1-yl(dicyclohexyl)phosphane

InChI

InChI=1S/C25H31O2P/c1-3-10-19(11-4-1)28(20-12-5-2-6-13-20)24-17-9-16-23-25(24)21-14-7-8-15-22(21)26-18-27-23/h7-9,14-17,19-20H,1-6,10-13,18H2

InChI Key

XHPQRPOWUZBCCD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C5=CC=CC=C5OCO4

Origin of Product

United States

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